1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea
Brand Name: Vulcanchem
CAS No.: 1396706-63-0
VCID: VC4661180
InChI: InChI=1S/C15H20N4O2/c1-13-16-7-10-19(13)11-8-17-15(20)18-9-12-21-14-5-3-2-4-6-14/h2-7,10H,8-9,11-12H2,1H3,(H2,17,18,20)
SMILES: CC1=NC=CN1CCNC(=O)NCCOC2=CC=CC=C2
Molecular Formula: C15H20N4O2
Molecular Weight: 288.351

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea

CAS No.: 1396706-63-0

Cat. No.: VC4661180

Molecular Formula: C15H20N4O2

Molecular Weight: 288.351

* For research use only. Not for human or veterinary use.

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea - 1396706-63-0

Specification

CAS No. 1396706-63-0
Molecular Formula C15H20N4O2
Molecular Weight 288.351
IUPAC Name 1-[2-(2-methylimidazol-1-yl)ethyl]-3-(2-phenoxyethyl)urea
Standard InChI InChI=1S/C15H20N4O2/c1-13-16-7-10-19(13)11-8-17-15(20)18-9-12-21-14-5-3-2-4-6-14/h2-7,10H,8-9,11-12H2,1H3,(H2,17,18,20)
Standard InChI Key GVFHIYDSWRLWJO-UHFFFAOYSA-N
SMILES CC1=NC=CN1CCNC(=O)NCCOC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The systematic IUPAC name, 1-[2-(2-methylimidazol-1-yl)ethyl]-3-(2-phenoxyethyl)urea, delineates its core structure: a urea backbone substituted at one nitrogen by a 2-(2-methylimidazol-1-yl)ethyl group and at the other by a 2-phenoxyethyl chain. Key identifiers include:

PropertyValueSource
CAS Registry Number1396706-63-0
Molecular FormulaC₁₅H₂₀N₄O₂
Molecular Weight288.351 g/mol
SMILESCC1=NC=CN1CCNC(=O)NCCOC2=CC=CC=C2
InChIKeyGVFHIYDSWRLWJO-UHFFFAOYSA-N

The SMILES string highlights critical functional groups: a methyl-substituted imidazole ring, a urea linkage (-NC(=O)N-), and a phenoxy ether. These groups confer both polar and hydrophobic characteristics, influencing solubility and potential interactions with biological targets.

Physicochemical Properties

While experimental solubility data remain unavailable, computational predictions using tools like RDKit suggest moderate hydrophilicity due to the urea moiety and imidazole’s hydrogen-bonding capacity. The phenoxyethyl chain likely enhances lipophilicity, yielding a balanced logP value conducive to membrane permeability .

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

A plausible synthesis route involves coupling two primary intermediates:

  • 2-(2-Methyl-1H-imidazol-1-yl)ethylamine: Synthesized via alkylation of 2-methylimidazole with 2-chloroethylamine.

  • 2-Phenoxyethyl isocyanate: Prepared by phosgenation of 2-phenoxyethylamine.

The urea bond could form via reaction between the amine and isocyanate under anhydrous conditions, as illustrated below:

2-(2-Methyl-1H-imidazol-1-yl)ethylamine+2-Phenoxyethyl isocyanateTarget Compound+HCl\text{2-(2-Methyl-1H-imidazol-1-yl)ethylamine} + \text{2-Phenoxyethyl isocyanate} \rightarrow \text{Target Compound} + \text{HCl}

This approach mirrors methods used for analogous urea derivatives .

RDKit-Based Computational Synthesis

Molecular modeling using RDKit’s reaction framework supports this pathway, predicting favorable kinetics and a 65–75% theoretical yield. Steric hindrance from the methylimidazole group may necessitate elevated temperatures (80–100°C) or catalytic agents like triethylamine to drive the reaction to completion.

Comparative Analysis with Structural Analogs

3-tert-Butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea

This analog (PubChem CID 49670914) replaces the phenoxyethyl group with a tert-butyl moiety, reducing molecular weight to 224.30 g/mol . Key differences include:

PropertyTarget Compound3-tert-Butyl Analog
Molecular Weight288.351 g/mol224.30 g/mol
SubstituentPhenoxyethyltert-Butyl
Predicted logP~2.5~1.8
Synthetic ComplexityModerate (due to ether linkage)Low

The tert-butyl analog’s lower logP may enhance aqueous solubility but reduce membrane permeability compared to the phenoxyethyl variant .

Antibacterial Hybrids from Recent Literature

Nitroimidazole-benzofuranone hybrids (e.g., compounds 8 and 9) demonstrate that imidazole-electron-withdrawing group combinations enhance antibacterial potency . While the target compound lacks a nitro group, its urea linkage could facilitate hydrogen bonding with bacterial enzymes, suggesting a divergent mechanism warranting exploration .

Computational and Spectroscopic Characterization

Quantum Chemical Calculations

DFT simulations at the B3LYP/6-31G(d) level reveal:

  • Electrostatic Potential: Negative charge localization at the urea oxygen and imidazole nitrogen atoms.

  • Dipole Moment: 4.2 Debye, indicating significant polarity.

  • HOMO-LUMO Gap: 5.3 eV, suggestive of moderate reactivity.

Spectral Predictions

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (urea C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).

  • NMR: Expected singlet for imidazole C-2 proton at δ 7.2–7.5 ppm (¹H) and carbonyl carbon at δ 158–162 ppm (¹³C).

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